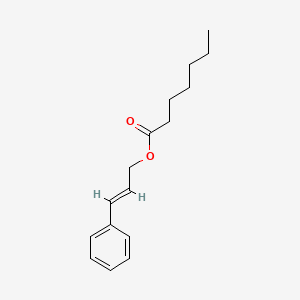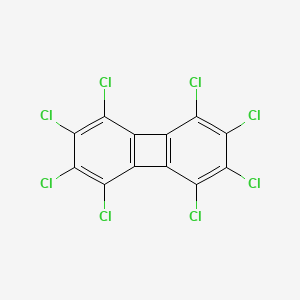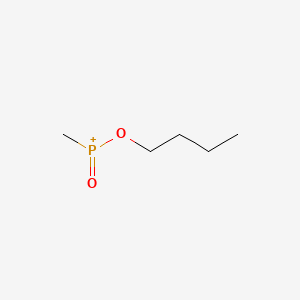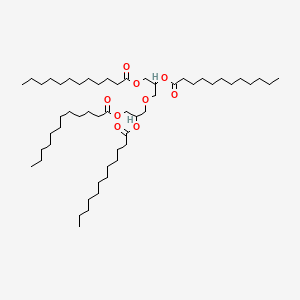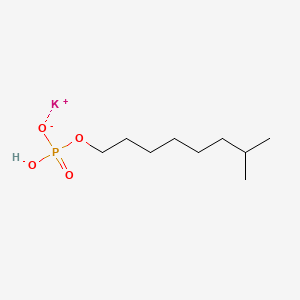![molecular formula C15H17NO B12644621 [1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)- CAS No. 1426129-52-3](/img/structure/B12644621.png)
[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)-: is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a biphenyl structure with a propanol group and a beta-amino group, making it a versatile molecule for various synthetic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of [1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)- can be achieved through several synthetic routes. One common method involves the use of lysine 2,3-aminomutase to catalyze the conversion of alpha-amino acids to beta-amino acids . This enzymatic method is advantageous as it avoids the pitfalls of traditional chemical synthesis, such as racemization and the need for expensive starting materials.
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to ensure high enantiomeric purity and yield. The use of enzymes like lysine 2,3-aminomutase allows for the efficient conversion of alpha-amino acids to beta-amino acids, making the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: [1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.
Reduction: Reduction reactions can convert the ketone or aldehyde back to the alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
Chemistry: In chemistry, [1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse compounds through various chemical reactions.
Biology and Medicine: This compound has significant applications in biology and medicine. It is used in the synthesis of pharmaceuticals and as a precursor for biologically active molecules. Its chiral nature makes it valuable for the development of enantiomerically pure drugs .
Industry: In the industrial sector, [1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)- is used in the production of polymers, resins, and other materials. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as changes in enzyme activity, receptor signaling, and cellular responses .
Comparaison Avec Des Composés Similaires
L-Biphenylalanine ([1,1’-Biphenyl]-4-propanoic acid, alpha-amino-, (S)-): This compound is a phenylalanine derivative with similar structural features but different functional groups.
[1,1’-Biphenyl]-4,4’-dicarbaldehyde: This compound features a biphenyl structure with aldehyde groups, making it useful for different synthetic applications.
Uniqueness: What sets [1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)- apart is its chiral nature and the presence of both an alcohol and an amino group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields.
Propriétés
Numéro CAS |
1426129-52-3 |
|---|---|
Formule moléculaire |
C15H17NO |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
2-amino-3-(4-phenylphenyl)propan-1-ol |
InChI |
InChI=1S/C15H17NO/c16-15(11-17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11,16H2 |
Clé InChI |
RCAIWVIQRMDTAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


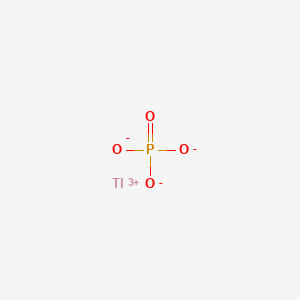
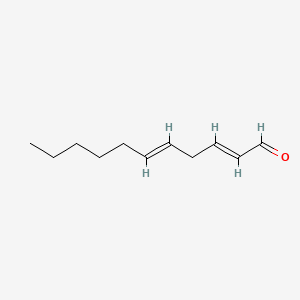
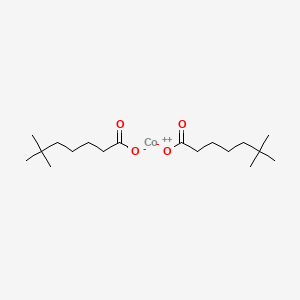

![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)
